molecular formula C11H11N3O3 B2390232 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone CAS No. 2034410-55-2

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone

Cat. No.: B2390232
CAS No.: 2034410-55-2
M. Wt: 233.227
InChI Key: YZSUAYHUYOATPE-UHFFFAOYSA-N
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Description

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is an organic compound that features a unique combination of heterocyclic structures. The presence of the oxadiazole, pyrrolidine, and furan rings in its structure makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the furan ring is often incorporated through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the pyrrolidine ring.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted pyrrolidines

Scientific Research Applications

Chemistry

In chemistry, (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. The presence of the oxadiazole ring, in particular, is known to impart various biological activities, including antimicrobial and anticancer properties. Researchers are exploring its use as a lead compound in drug discovery.

Industry

Mechanism of Action

The mechanism of action of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity to its targets, while the furan ring can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzofuran-3-yl)methanone
  • (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone

Uniqueness

What sets (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(furan-3-yl)methanone apart from similar compounds is the presence of the furan ring, which can impart unique electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

furan-3-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3/c15-11(9-2-4-16-6-9)14-3-1-8(5-14)10-12-7-17-13-10/h2,4,6-8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSUAYHUYOATPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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